3,4-Propylenedioxythiophene
Overview
Description
3,4-Propylenedioxythiophene is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a thiophene ring and a dioxepine ring
Mechanism of Action
Target of Action
It has been used in the formation of composite films in dye-sensitized solar cells (dsscs) as counter electrodes .
Mode of Action
In the context of DSSCs, 3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine interacts with its targets through an electron transfer process . The composite films were prepared on fluorine-doped tin oxide (FTO) glass by radio frequency (RF) sputtering to deposit platinum (Pt) for 30 s .
Biochemical Pathways
In the context of dsscs, it is involved in the electron transfer process .
Result of Action
The result of the action of 3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine in the context of DSSCs is the formation of composite films that showed an open circuit voltage (Voc) of 0.70 V, a short-circuit current density (Jsc) of 7.27 mA/cm2, and a fill factor (F.F.) of 68.74%. This corresponded to a photovoltaic conversion efficiency (η) of 3.50% under a light intensity of 100 mW/cm2 .
Action Environment
The action of 3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine can be influenced by environmental factors. For instance, in the context of DSSCs, the efficiency of the electron transfer process can be affected by the intensity of light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Propylenedioxythiophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dibromothiophene with ethylene glycol in the presence of a base to form the desired dioxepine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Propylenedioxythiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3,4-Propylenedioxythiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Comparison with Similar Compounds
- 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- 3,3-Dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Comparison: 3,4-Propylenedioxythiophene is unique due to its specific ring structure and electronic properties. Compared to its dimethyl and dibenzyl analogs, it offers different reactivity and stability profiles, making it suitable for specific applications in materials science and organic electronics .
Properties
IUPAC Name |
3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-8-6-4-10-5-7(6)9-3-1/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOOCRQGKGWSJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CSC=C2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
155861-78-2 | |
Record name | 2H-Thieno[3,4-b][1,4]dioxepin, 3,4-dihydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155861-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80441654 | |
Record name | 3,4-Propylenedioxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155861-77-1 | |
Record name | 3,4-Propylenedioxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ProDOT?
A1: The molecular formula of ProDOT is C7H8O2S, and its molecular weight is 156.21 g/mol.
Q2: What are the key structural features of ProDOT derivatives that influence their electrochromic properties?
A: The size of the alkylenedioxy ring and the nature of the pendent groups significantly impact the electrochromic behavior of ProDOT derivatives. For instance, larger ring sizes and longer alkyl substituents can enhance ion transport and reduce ion trapping, leading to improved electrochromic stability []. Bulky groups can lead to a more open morphology, facilitating reversible ionic transfer [].
Q3: How does the substitution on ProDOT polymers affect their electronic band gap?
A: Research indicates that various substitutions on ProDOT polymers have minimal impact on the conjugation of the polymer backbone. This results in a consistent electronic band gap of approximately 1.7 eV (730 nm) across different ProDOT derivatives [].
Q4: What is the significance of heat resistance in ProDOT-based electrochromic windows (ECWs)?
A: Heat resistance is crucial for ECW applications, especially in demanding environments like automobile sunroofs. Developing heat-resistant ProDOT-based ECWs ensures consistent performance and extended operational lifespan even at elevated temperatures [].
Q5: How does the choice of electrolyte impact the performance of ProDOT-based EC devices?
A: The type of ionic liquid electrolyte significantly influences the performance of ProDOT-based EC devices. For instance, different electrolytes can affect the dark-state color and contrast range achievable in devices utilizing PProDOT-(Hx)2 and PProDOT-(EtHx)2 []. Acid-free electrolytes have also been shown to enhance performance in conjunction with polyoxometalate-anchored metal oxide nanoparticles [].
Q6: Can you elaborate on the role of poly(ethylene imine)-based electrolytes in heat-resistant ProDOT-based ECWs?
A: Poly(ethylene imine)-based electrolytes are crucial in enhancing the heat resistance of ProDOT-based ECWs. These electrolytes exhibit stable ionic conductivity over a wide temperature range, ensuring consistent device performance in demanding conditions [].
Q7: What color transitions are typically observed in ProDOT-based electrochromic devices?
A: ProDOT derivatives exhibit diverse color transitions in EC devices. For example, poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine) transitions from a colored state to a transmissive state upon oxidation []. Other derivatives display transitions from blue to transmissive [, ], while some, like those incorporating isoindigo, can achieve black-to-transmissive switching [].
Q8: How does the morphology of ProDOT-Et2 films affect their performance in dye-sensitized solar cells (DSSCs)?
A: Highly porous PProDOT-Et2 films exhibit excellent performance as counter electrodes in DSSCs. The increased surface area provided by the porous morphology enhances the catalytic activity for I3- reduction, leading to higher conversion efficiencies compared to traditional sputtered-Pt electrodes [].
Q9: How does nanostructuring through techniques like thermal nanoimprint lithography impact the electrochromic performance of ProDOT-based devices?
A: Nanostructuring of ProDOT-based films through thermal nanoimprint lithography significantly enhances their electrochromic performance. The creation of periodic nanostructures increases the exposed polymer surface area, leading to improvements in switching speed, coloration efficiency, and colored-to-transmissive optical contrast [].
Q10: What are the advantages of using vanadium oxide as a counter electrode in PProDOT-Me2 based EC devices?
A: Vanadium oxide thin films, deposited using techniques like electrophoresis, offer a suitable counter electrode material for PProDOT-Me2 based EC devices. They demonstrate compatible capacitance characteristics while maintaining high transparency, making them ideal for transparent device applications [].
Q11: How does the incorporation of donor-acceptor (D-A) units influence the performance of ProDOT-based electrochromes?
A: Incorporating D-A units significantly affects the properties of ProDOT-based electrochromes. Careful selection of D and A units can be used to fine-tune redox behavior, band gap, neutral state color, and overall electrochromic performance, including stability, optical contrast, coloration efficiency, and switching time [].
Q12: What is the significance of achieving black-to-transmissive switching in electrochromic polymers?
A: Achieving black-to-transmissive switching is highly desirable in electrochromic polymers as it provides a wider range of potential applications, particularly in areas like smart windows and displays where a high contrast ratio and aesthetically pleasing neutral state are essential [].
Q13: What are the potential applications of ProDOT-based materials beyond electrochromic windows?
A13: ProDOT derivatives have demonstrated potential in various applications beyond ECWs. These include:
- Counter electrodes in dye-sensitized solar cells (DSSCs): ProDOT-Et2 films exhibit high catalytic activity for I3- reduction, making them suitable alternatives to traditional Pt electrodes [, ].
- Supercapacitors: ProDOT derivatives with 3D porous network-like structures show promise as electrode materials for high-performance supercapacitors, offering high specific capacitance, energy density, and excellent cycling stability [].
Q14: What are some of the challenges associated with developing ProDOT-based electrochromic devices, and how are researchers addressing them?
A14: Some challenges include:
- Achieving desired color transitions while maintaining high contrast and switching speed: Researchers are exploring novel D-A combinations and polymer architectures to fine-tune the electrochromic properties of ProDOT derivatives [, ].
- Improving long-term stability and reducing ion trapping: Strategies include optimizing electrolyte composition, designing polymers with open morphologies, and incorporating bulky substituents to facilitate ion transport [, , ].
- Scaling up production and reducing manufacturing costs: Efforts are underway to develop cost-effective and scalable synthesis and device fabrication methods for ProDOT-based materials [, ].
Q15: What are some future directions in the research and development of ProDOT-based electrochromic materials?
A15: Future research directions include:
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